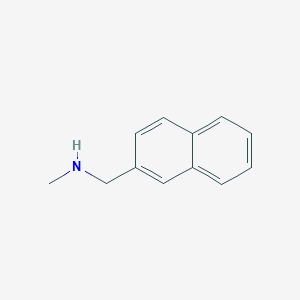

N-methyl-1-(naphthalen-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-naphthalen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNISTUBYRMYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337338 | |

| Record name | N-Methyl-1-(naphthalen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76532-33-7 | |

| Record name | N-Methyl-1-(naphthalen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(naphthalen-2-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-methyl-1-(naphthalen-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-methyl-1-(naphthalen-2-yl)methanamine emerges as a molecule of significant interest within the landscape of medicinal chemistry and pharmacological research. Its structural architecture, featuring a secondary amine tethered to a naphthalene core, presents a compelling scaffold for the design of novel therapeutics. The basicity of the amine functionality is a cornerstone of its physicochemical profile, profoundly influencing its behavior in biological systems—from absorption and distribution to target engagement. This guide is crafted to provide a comprehensive, in-depth exploration of the basic properties of this compound, grounded in established chemical principles and supported by practical, field-proven methodologies. As a senior application scientist, my objective is to not only present the data but to also illuminate the underlying rationale, thereby empowering fellow researchers in their scientific pursuits.

Molecular Structure and its Influence on Basicity

At the heart of this compound's properties is its molecular structure. The molecule comprises a methyl group and a naphthalen-2-ylmethyl group covalently bonded to a nitrogen atom, classifying it as a secondary amine. The nitrogen atom's lone pair of electrons is the primary determinant of its basicity, its ability to accept a proton.[1][2]

Several structural features synergistically dictate the availability of this lone pair and, consequently, the compound's basic strength:

-

Inductive Effect: The methyl group, being electron-donating, exerts a positive inductive effect (+I), pushing electron density towards the nitrogen atom. This enhances the availability of the lone pair for protonation, thereby increasing basicity compared to a primary amine.

-

Steric Hindrance: The bulky naphthalen-2-ylmethyl substituent can create steric hindrance around the nitrogen atom. This may impede the approach of a proton, a phenomenon that can sometimes reduce basicity.

-

The Naphthalene Moiety: The naphthalene ring is separated from the nitrogen atom by a methylene (-CH2-) bridge. This spatial separation prevents the delocalization of the nitrogen's lone pair into the aromatic system, a key distinction from aromatic amines where such delocalization significantly reduces basicity. Therefore, the naphthalene group primarily influences the compound's lipophilicity and potential for π-π stacking interactions with biological targets, rather than directly modulating the electronic nature of the amine.

Physicochemical and Predicted Properties

A quantitative understanding of the physicochemical properties of this compound is crucial for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 76532-33-7 | [1] |

| Molecular Formula | C₁₂H₁₃N | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Appearance | White to yellow solid, semi-solid, or liquid | [1] |

| Predicted pKa | ~9.38 (of the 1-isomer) | |

| Predicted XLogP3 | 2.6 (of the 1-isomer) | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [1] |

Note: The pKa and XLogP3 values are for the isomeric N-methyl-1-(naphthalen-1-yl)methanamine and are presented here as estimations. Experimental determination for the 2-isomer is recommended for precise applications.

The predicted pKa of the isomeric compound suggests that at physiological pH (~7.4), this compound will exist predominantly in its protonated, cationic form. This has profound implications for its pharmacokinetic and pharmacodynamic profile, influencing its aqueous solubility, membrane permeability, and potential for ionic interactions with biological targets.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through reductive amination of 2-naphthaldehyde with methylamine. This one-pot reaction is a cornerstone of amine synthesis due to its versatility and control over the degree of alkylation.[4][5]

Synthetic Workflow: Reductive Amination

The process involves two key stages: the formation of an imine intermediate followed by its reduction to the target secondary amine.

Caption: Reductive amination workflow for this compound synthesis.

Detailed Experimental Protocol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthaldehyde (1.0 equivalent) in an appropriate solvent such as methanol.

-

Amine Addition: To the stirred solution, add methylamine (1.1-1.5 equivalents), typically as a solution in a suitable solvent (e.g., methanol or water). A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation.

-

Imine Formation: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the formation of the imine intermediate by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), in small portions to control the exothermic reaction and gas evolution.

-

Work-up and Extraction: After the reduction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

A patent for the synthesis of the 1-isomer also describes a two-step process involving the formation of an N-formyl intermediate from 1-chloromethylnaphthalene, followed by hydrolysis to yield the final product.[6] This route offers an alternative to reductive amination.

Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, a singlet for the methylene (-CH₂) protons, and a singlet for the N-methyl (N-CH₃) protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbons of the naphthalene ring, the methylene carbon, and the N-methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₁₂H₁₃N), the expected molecular ion peak [M]⁺ would be at an m/z of approximately 171.24. The fragmentation pattern can also provide structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include C-H stretching from the aromatic and aliphatic portions, and potentially a weak to medium N-H stretching band for the secondary amine.

Experimental Determination of Basicity (pKa)

The pKa value is a critical parameter that quantifies the basicity of the amine. A higher pKa indicates a stronger base. Potentiometric titration is a robust and widely used method for the experimental determination of pKa.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

This self-validating system relies on the precise measurement of pH as a function of the volume of a strong acid added. The pKa is determined from the titration curve at the point where half of the amine has been neutralized.

Potential Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the design of novel bioactive molecules. The naphthalene moiety is a well-established pharmacophore that can engage in hydrophobic and π-π stacking interactions within protein binding sites. Derivatives of naphthalene have shown a wide range of biological activities, including anti-inflammatory and potential anticancer properties. The secondary amine provides a handle for further chemical modification and is often a key feature for interaction with biological targets. For instance, this core structure is related to intermediates used in the synthesis of antifungal agents like Terbinafine.[6]

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[1]

-

Hazard Statements: The compound is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Conclusion

This compound is a secondary amine with basic properties governed by the interplay of inductive and steric effects. Its synthesis is readily achievable through established methods like reductive amination, and its physicochemical properties, particularly its basicity, are critical to its behavior in biological systems. While further experimental data is required for a complete profile, this guide provides a solid foundation for researchers working with this and related compounds. The structural motifs present in this compound make it a promising platform for the development of new chemical entities in the field of drug discovery.

References

-

Nickel-catalysed highly regioselective synthesis of β-acyl naphthalenes under reductive conditions - Supporting Information. Royal Society of Chemistry. Available at: [Link]

- Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.

-

Basicity of Amines. Chemistry LibreTexts. Available at: [Link]

-

N-methyl-1-(naphthalen-1-yl)methanamine. ChemBK. Available at: [Link]

-

N-Methyl-N-naphthylmethylamine. PubChem. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Reductive Amination. Chemistry LibreTexts. Available at: [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Publishing. Available at: [Link]

Sources

- 1. This compound | 76532-33-7 [sigmaaldrich.com]

- 2. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 3. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of N-methyl-1-(naphthalen-2-yl)methanamine from 2-Naphthalenemethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of robust and efficient synthetic strategies for the preparation of N-methyl-1-(naphthalen-2-yl)methanamine, a valuable secondary amine intermediate, from the readily available starting material, 2-naphthalenemethanol. We will explore two primary, field-proven methodologies: a classical two-step sequence involving oxidation followed by reductive amination, and a modern, one-pot catalytic approach leveraging a "borrowing hydrogen" strategy. This document is designed to serve as a practical resource, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis to guide researchers in selecting the optimal synthetic route based on laboratory capabilities, scale, and green chemistry considerations.

Introduction and Strategic Overview

This compound is a key building block in medicinal chemistry and materials science. Its structural motif, featuring a naphthalene core linked to a secondary amine, is found in various biologically active compounds. The synthesis of such secondary amines from primary alcohols is a fundamental transformation in organic chemistry. The challenge lies in achieving this conversion with high efficiency, selectivity, and minimal waste generation.

This guide focuses on the conversion of 2-naphthalenemethanol to the target amine via two distinct and logical pathways:

-

The Classical Two-Step Approach: This reliable and widely practiced method first involves the oxidation of the primary alcohol to an intermediate aldehyde (2-naphthaldehyde). This aldehyde is then subjected to reductive amination with methylamine to furnish the desired product.

-

The One-Pot Catalytic Approach: This modern strategy represents a more atom-economical and streamlined process. Through the use of a suitable transition metal catalyst, the alcohol is converted directly to the secondary amine in a single reaction vessel, proceeding through an in situ generated aldehyde and imine without the need for intermediate isolation.[1]

The choice between these strategies involves a trade-off between the robustness and predictability of the classical approach and the efficiency and elegance of the one-pot system.

Figure 1: High-level overview of the two primary synthetic strategies discussed in this guide.

The Classical Two-Step Approach: Oxidation and Reductive Amination

This methodology dissects the synthesis into two distinct, high-yielding steps, allowing for the isolation and purification of the intermediate 2-naphthaldehyde. This provides excellent control over the reaction progress and product purity.

Step 1: Oxidation of 2-Naphthalenemethanol to 2-Naphthaldehyde

The initial transformation requires a selective oxidation of the primary alcohol to the corresponding aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. Two common and effective methods are the use of pyridinium chlorochromate (PCC) and TEMPO-catalyzed oxidation.

-

Pyridinium Chlorochromate (PCC): PCC is a reliable, albeit chromium-based, oxidant that efficiently converts primary alcohols to aldehydes with minimal over-oxidation.[2][3] The reaction is typically performed in an anhydrous non-polar solvent like dichloromethane (DCM). The primary drawback is the generation of chromium waste, which requires careful handling and disposal.

-

TEMPO-Catalyzed Oxidation: This method utilizes the stable nitroxyl radical (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (bleach).[3] It is a milder and more environmentally benign alternative to chromium-based reagents.

For its reliability and common use in laboratory settings, we will detail the PCC oxidation protocol.

Figure 2: Workflow for the oxidation of 2-Naphthalenemethanol using PCC.

Materials Table

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| 2-Naphthalenemethanol | 158.19 | 5.00 g | 31.6 | 1.0 |

| Pyridinium chlorochromate (PCC) | 215.56 | 10.2 g | 47.4 | 1.5 |

| Dichloromethane (DCM), anhydrous | 84.93 | 150 mL | - | - |

| Silica Gel | - | ~20 g (for filtration) | - | - |

| Diethyl Ether | 74.12 | 200 mL | - | - |

Detailed Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 2-naphthalenemethanol (1.0 eq) in anhydrous dichloromethane.

-

To the stirring solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. The mixture will turn into a dark brown slurry.

-

Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).[2]

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts. Wash the silica plug thoroughly with additional diethyl ether.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-naphthaldehyde as a white to off-white solid.

Step 2: Reductive Amination of 2-Naphthaldehyde

Reductive amination is a powerful method for forming amines from carbonyl compounds.[4][5] The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine (or its protonated form, an iminium ion). This intermediate is then reduced in situ to the target amine.

A key experimental choice is the reducing agent. While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde. A more selective reagent is sodium cyanoborohydride (NaBH₃CN), which is less reactive and selectively reduces the protonated iminium ion over the aldehyde at a slightly acidic pH.[5]

References

An In-Depth Technical Guide to N-Methyl-1-(naphthalen-2-yl)methanamine (CAS 76532-33-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-methyl-1-(naphthalen-2-yl)methanamine (CAS 76532-33-7), a key chemical intermediate in the pharmaceutical industry. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its critical role in drug development, particularly as a building block for the antifungal agent Terbinafine. This document is designed to equip researchers and drug development professionals with the necessary knowledge for its effective synthesis, analysis, and application.

Chemical Identity and Structure

This compound is a secondary amine featuring a naphthalene ring system. The methylamino group is attached to a methylene bridge at the 2-position of the naphthalene core.

-

IUPAC Name: this compound[1]

-

CAS Number: 76532-33-7

-

Molecular Formula: C₁₂H₁₃N[1]

-

Molecular Weight: 171.24 g/mol

Below is a 2D representation of the chemical structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is provided in the table below. This data is essential for its characterization, handling, and analysis.

| Property | Value | Source |

| Physical Form | White to yellow solid or semi-solid or liquid | [1] |

| IUPAC Name | N-methyl(2-naphthyl)methanamine | [1] |

| Molecular Formula | C₁₂H₁₃N | [1] |

| Molecular Weight | 171.24 g/mol | |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [1][2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1][2] |

Role in Drug Development: A Key Intermediate for Terbinafine

The primary significance of this compound in drug development lies in its role as a crucial intermediate in the synthesis of the antifungal drug, Terbinafine.[3] Terbinafine is an allylamine antimycotic agent that is effective against a wide range of fungal infections.

The synthesis of Terbinafine involves the coupling of this compound with a suitable side chain. The naphthalene moiety of the intermediate is a key structural feature of the final drug molecule.

Caption: Role of this compound in Terbinafine synthesis.

Furthermore, this compound is recognized as a process-related impurity in the production of Terbinafine hydrochloride, often referred to as Terbinafine Impurity C.[4] Its monitoring and control are therefore critical for ensuring the quality and safety of the final drug product.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reductive amination of 2-naphthaldehyde with methylamine.

Materials:

-

2-Naphthaldehyde

-

Methylamine (40% in water or as a solution in a suitable solvent)

-

Reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride, or catalytic hydrogenation)

-

Solvent (e.g., Methanol, Dichloromethane, Tetrahydrofuran)

-

Acid catalyst (e.g., Acetic acid, optional)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware and equipment

Procedure:

-

Imine Formation:

-

Dissolve 2-naphthaldehyde in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of methylamine to the flask. The choice of methylamine solution (aqueous or in an organic solvent) will depend on the chosen reaction conditions.

-

If required, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred for its mildness and selectivity. Catalytic hydrogenation over a suitable catalyst (e.g., Pd/C) is another effective method.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

If the product is in an organic solvent, separate the organic layer. If the reaction was performed in a protic solvent like methanol, it may be necessary to remove the solvent under reduced pressure and then partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Methanol is a common choice for reductive aminations with sodium borohydride. Dichloromethane is often used with sodium triacetoxyborohydride.

-

Reducing Agent: The choice of reducing agent determines the reaction conditions. Sodium borohydride is a cost-effective choice but can sometimes reduce the starting aldehyde. Sodium triacetoxyborohydride is milder and more selective for the imine. Catalytic hydrogenation is a clean method but requires specialized equipment.

-

Temperature Control: The initial cooling during the addition of the reducing agent is important to control the exothermic reaction and prevent side reactions.

Analysis as a Terbinafine Impurity by HPLC

The following is a general High-Performance Liquid Chromatography (HPLC) method that can be adapted for the quantification of this compound (Impurity C) in a Terbinafine hydrochloride drug substance.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A common mobile phase could be a gradient or isocratic mixture of a phosphate or acetate buffer and acetonitrile or methanol. For example, a mobile phase of Acetonitrile:Methanol:Water (pH 7.5 adjusted with NaOH) in a ratio of 20:10:10 (v/v/v) has been reported for separating Terbinafine and its impurities.[4]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where both Terbinafine and the impurity have significant absorbance, for instance, 230 nm.[4]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

Procedure:

-

Standard Preparation:

-

Accurately weigh and dissolve a reference standard of this compound in the mobile phase or a suitable diluent to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the impurity.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Terbinafine hydrochloride drug substance in the mobile phase or a suitable diluent to a known concentration.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and identify the peaks corresponding to Terbinafine and this compound based on their retention times, as determined from the injection of the reference standard.

-

-

Quantification:

-

Calculate the amount of this compound in the sample by comparing its peak area to the peak areas of the standard solutions (using an external standard method) or by the area percentage method if appropriate.

-

Caption: HPLC workflow for the analysis of this compound as an impurity.

Intrinsic Biological Activity

While the primary application of this compound is as a synthetic intermediate, the naphthalene scaffold is a well-known pharmacophore present in numerous bioactive molecules.[5] Naphthalene derivatives have been explored for a wide range of biological activities, including anti-inflammatory and anticancer properties.[6][7] However, specific studies focusing on the intrinsic biological activity of this compound are not extensively reported in publicly available literature. Its structural similarity to other biologically active naphthalenemethanamine derivatives suggests that it could be a valuable starting point for the synthesis of new chemical entities in drug discovery programs beyond its use in Terbinafine synthesis. Researchers are encouraged to explore its potential in various biological assays.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[8] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from direct sunlight and incompatible substances such as strong oxidizing agents.[1][8][9]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[9]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

References

-

PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Fine-Chem. (2022, May 17). 1-(2-Naphthyl) methanamine;Naphthalen-2-methylamine Safety Data Sheet. Retrieved from [Link]

- Rao, T. N., Avuthu, M. R., Reddy, B. V., & Murthy, S. (2014). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 7(5), 475-480.

-

PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. National Center for Biotechnology Information. Retrieved from [Link]

- P., Basavaiah, K., & V, S. (2011). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 1(3), 151-160.

- Shinde, S. S., & Datar, P. A. (2014). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. International Journal of PharmTech Research, 6(2), 653-658.

-

SpectraBase. (n.d.). 1-Naphthalenemethanamine, N-methyl-N-(1-naphthalenylmethyl)-. John Wiley & Sons, Inc. Retrieved from [Link]

- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

- El-Faham, A., et al. (2020). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)

-

Pharmaffiliates. (n.d.). CAS No : 76532-33-7 | Product Name : this compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

- Gerrard, W. (1985). Solubility of Amines in Organic Liquids.

- Jain, D. K., & Patel, P. (2012). Stability-indicating RP-HPLC method for analysis of terbinafine hydrochloride in bulk and in tablet dosage form. Journal of Pharmaceutical Research, 5(8), 4338-4341.

- Das, B., M, P. R., Vishwanath, B. A., D, S., & Amreen, N. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1256-1267.

-

Pharmaffiliates. (n.d.). CAS No : 134274-69-4 | Product Name : N-Methyl-1-(naphthalen-2-yl)-N-(naphthalen-2-ylmethyl)methanamine. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1-Methyl-aminomethyl-naphthalene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-naphthaldehyde. Retrieved from [Link]

- Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269.

- Singh, P., & Kaur, M. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 274-295.

- Abdel-Aziz, M., et al. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 12(1), 1-13.

- Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269.

-

Ch肽生物科技. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthalenemethanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | 76532-33-7 [sigmaaldrich.com]

- 2. 76532-33-7|this compound|BLD Pharm [bldpharm.com]

- 3. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 8. echemi.com [echemi.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Comprehensive Spectroscopic Guide to N-methyl-1-(naphthalen-2-yl)methanamine

Prepared by: Gemini, Senior Application Scientist

Introduction

N-methyl-1-(naphthalen-2-yl)methanamine is a secondary amine featuring a naphthalene scaffold, a key structural motif in medicinal chemistry and materials science. As with any synthetic compound intended for research or development, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive molecular fingerprint required for identification, purity assessment, and quality control.

Molecular Structure and Physicochemical Properties

The structural integrity of a compound is the foundation of its function. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 76532-33-7 | [1] |

| Molecular Formula | C₁₂H₁₃N | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Canonical SMILES | CNCC1=CC2=CC=CC=C2C=C1 | [1] |

| InChI Key | SSNISTUBYRMYDY-UHFFFAOYSA-N |

Mass Spectrometry (MS) Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Expected Mass Spectrum Data

The primary utility of MS in this context is the confirmation of the molecular mass and the identification of characteristic fragmentation patterns that corroborate the proposed structure.

| Ion | Calculated m/z | Expected Abundance | Interpretation |

| [M+H]⁺ | 172.1121 | Moderate | Protonated molecular ion, confirming the molecular weight. |

| [M]⁺ | 171.1048 | Low to Moderate | Molecular ion (more common in EI-MS). |

| [C₁₁H₉]⁺ | 141.0704 | High | Base Peak . Result of benzylic cleavage and loss of the methylamine radical (•CH₂NHCH₃). This is the most stable and expected fragment. |

Expert Interpretation: The most significant diagnostic peak anticipated in the mass spectrum is the fragment at m/z 141. This fragment, the naphthylmethyl cation, arises from the facile cleavage of the C-C bond between the naphthalene ring and the methylene group. This benzylic cleavage is a highly favored fragmentation pathway due to the resonance stabilization of the resulting carbocation across the aromatic system. The presence of a strong peak at m/z 141 alongside the molecular ion peak provides compelling evidence for the naphthalen-2-ylmethyl core structure.[2][3]

Experimental Protocol: ESI-MS

This protocol describes a general method for the analysis of amine compounds using liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS).[4]

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

-

Instrumentation Setup (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Instrumentation Setup (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 300 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Scan Range: m/z 50 - 500.

-

-

Data Acquisition: Acquire data in full scan mode to detect the molecular ion and major fragments. If further structural confirmation is needed, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 172.1) as the precursor and applying collision-induced dissociation (CID) to observe daughter ions.

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The structure of this compound contains several distinct functional groups that will give rise to characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |

| 3300 - 3500 | Weak - Medium | N-H Stretch | Characteristic of a secondary amine. This peak is often broad. |

| 3050 - 3100 | Medium | Aromatic C-H Stretch | Confirms the presence of the naphthalene ring system. |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch | Corresponds to the methylene (-CH₂-) and methyl (-CH₃) groups. |

| ~1600, ~1500, ~1450 | Medium - Strong | C=C Aromatic Ring Stretch | Multiple sharp bands confirming the aromatic naphthalene core. |

| 1100 - 1250 | Medium | C-N Stretch | Corresponds to the alkyl amine C-N bond. |

| 740 - 870 | Strong | C-H Out-of-Plane Bending | Bending patterns in this region are diagnostic of the substitution pattern on the aromatic ring. For a 2-substituted naphthalene, specific patterns are expected. |

Expert Interpretation: The IR spectrum serves as a rapid and effective tool for confirming the presence of key functional groups. The most diagnostic peaks are the weak N-H stretch for the secondary amine, the aromatic C-H stretches above 3000 cm⁻¹, and the aliphatic C-H stretches below 3000 cm⁻¹. The combination of these signals, along with the strong aromatic C=C stretching bands, provides a unique fingerprint that is consistent with the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern FT-IR technique that requires minimal to no sample preparation.[5]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[6]

-

Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.

-

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: The software will automatically perform a Fourier transform on the collected interferogram and ratio it against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, raise the press arm, and clean the sample from the crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expected ¹H NMR Spectrum Data

The proton NMR spectrum will show distinct signals for each unique proton environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | m | 3H | Naphthyl-H (H4, H5, H8) |

| ~7.50 | m | 4H | Naphthyl-H (H1, H3, H6, H7) |

| ~3.90 | s | 2H | Ar-CH₂ -N |

| ~2.50 | s | 3H | N-CH₃ |

| ~1.50 | br s | 1H | N-H |

Expert Interpretation: The ¹H NMR spectrum is expected to be highly informative. The aromatic region (7.50-7.85 ppm) will show a complex set of multiplets corresponding to the seven protons on the naphthalene ring. The two aliphatic groups will appear as sharp singlets in the upfield region: the methylene protons (~3.90 ppm) and the N-methyl protons (~2.50 ppm). The secondary amine proton (N-H) is expected to be a broad singlet and may exchange with trace amounts of D₂O in the solvent, causing it to diminish or disappear. The integration values (3H, 4H, 2H, 3H, 1H) are critical for confirming the number of protons in each environment.

Expected ¹³C NMR Spectrum Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, 12 distinct carbon signals are expected.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~136.5 | Quaternary | Naphthyl-C (C2) | | ~133.5 | Quaternary | Naphthyl-C (C4a) | | ~132.5 | Quaternary | Naphthyl-C (C8a) | | ~128.0 - 125.0 | Aromatic CH | 7 Naphthyl-CH carbons | | ~55.0 | Aliphatic CH₂ | C H₂-N | | ~36.0 | Aliphatic CH₃ | N-C H₃ |

Expert Interpretation: The ¹³C NMR spectrum will complement the ¹H NMR data. The ten carbons of the naphthalene ring will resonate in the downfield aromatic region (125-137 ppm). The aliphatic methylene carbon will appear around 55 ppm, and the N-methyl carbon will be the most upfield signal at approximately 36 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming these assignments.

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines a standard procedure for acquiring high-resolution NMR spectra for a small organic molecule.[7][8]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

-

The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

-

-

Data Acquisition:

-

Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines.

-

Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure efficient power transfer.

-

Acquire ¹H Spectrum: Use a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Acquire ¹³C Spectrum: Use a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Integrated Spectroscopic Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. The workflow below illustrates the logical process for the comprehensive characterization of this compound.

Caption: Workflow for Spectroscopic Structure Confirmation.

References

-

Go Up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from University of Connecticut NMR Facility website: [Link]

-

Viidanoja, J. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1480, 106-111. [Link]

-

Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. The Hong Kong University of Science and Technology. Retrieved from: [Link]

-

Hendrasting, I. P., & Rohman, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]

-

University of Southern California. Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Retrieved from: [Link]

-

PubChem. N-Methyl-N-naphthylmethylamine. National Center for Biotechnology Information. Retrieved from: [Link]

- Chan, K., & Chan, T. (2007). Method of analysis of amine by mass spectrometry. U.S.

-

Bruker. Guide to FT-IR Spectroscopy. Retrieved from: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from: [Link]

-

PubChem. N-Methyl-N-naphthylmethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]

-

Massachusetts Institute of Technology. FTIR SPECTROPHOTOMETER. Retrieved from: [Link]

-

RTI Laboratories. FTIR Analysis. Retrieved from: [Link]

-

Yoshinori, K., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 11889–11896. [Link]

-

University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from: [Link]

-

Pharmaffiliates. This compound. Retrieved from: [Link]

-

Chen, X., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 305-314. [Link]

-

PubChem. N,N-dimethyl-1-(naphthalen-1-yl)methanamine. National Center for Biotechnology Information. Retrieved from: [Link]

-

Pharmaffiliates. N-Methyl-1-(naphthalen-2-yl)-N-(naphthalen-2-ylmethyl)methanamine. Retrieved from: [Link]

-

Al-Hourani, B. J., et al. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2021(2), M1223. [Link]

-

Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6548. [Link]

-

Pharmaffiliates. N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride. Retrieved from: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. mse.washington.edu [mse.washington.edu]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

solubility of N-methyl-1-(naphthalen-2-yl)methanamine in organic solvents

An In-depth Technical Guide to the Solubility of N-methyl-1-(naphthalen-2-yl)methanamine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that influences its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the . Given the scarcity of published empirical data for this specific molecule, this document emphasizes the theoretical principles governing its solubility, predicts its behavior in various solvent classes, and provides a robust experimental protocol for its determination. This guide is intended for researchers, chemists, and formulation scientists, offering the foundational knowledge and practical methodology required to systematically investigate and understand the solubility characteristics of this compound.

Introduction to this compound and its Solubility

This compound is a secondary amine containing a bulky, aromatic naphthalene moiety. Its structural features—a large, nonpolar surface area combined with a polar secondary amine group capable of hydrogen bonding—suggest a complex solubility profile. Understanding its solubility is paramount for a variety of applications:

-

Chemical Synthesis: Selecting an appropriate solvent is crucial for reaction efficiency, controlling reaction pathways, and managing temperature.

-

Purification: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation: For drug development, the choice of solvent or co-solvent system directly impacts the dissolution rate and bioavailability of the final product.

-

Analytical Chemistry: Developing accurate analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the analyte to be fully soluble in the mobile phase.

This guide will first deconstruct the molecular characteristics of this compound to predict its solubility, then provide a detailed experimental workflow for empirical determination, and finally, discuss the interpretation of these results.

Theoretical Framework: Predicting Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Molecular Structure Analysis

The solubility of this compound is dictated by the interplay of its two main structural components:

-

The Naphthalene Ring: This large, bicyclic aromatic system is nonpolar and lipophilic. It will primarily interact with solvents through van der Waals forces, specifically London dispersion forces. This moiety favors dissolution in nonpolar or weakly polar solvents.

-

The N-methylmethanamine Group (-CH2NHCH3): This portion of the molecule introduces polarity. The secondary amine is a key functional group as it can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair of electrons on the nitrogen atom). This group will favor interactions with polar solvents, particularly those that are protic.

Solvent Classification and Predicted Solubility

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities. The predicted solubility of this compound in each class is summarized in the table below.

| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | London Dispersion Forces | Moderate to High | The large nonpolar naphthalene ring will interact favorably with these solvents. Toluene may offer slightly better solubility due to pi-pi stacking interactions with the naphthalene ring. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Dipole-Dipole, London Dispersion | Moderate to High | These solvents have significant dipole moments that can interact with the polar amine group. Their carbon backbones also allow for van der Waals interactions with the naphthalene ring. Solvents like THF and DMF are often excellent choices for compounds with mixed polarity. |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Hydrogen Bonding, Dipole-Dipole | Variable | Alcohols like methanol and ethanol are expected to be good solvents. They can engage in hydrogen bonding with the amine group while their alkyl chains interact with the naphthalene ring. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., higher in methanol than in butanol). Solubility in water is predicted to be very low due to the large, hydrophobic naphthalene moiety. |

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable way to determine solubility is through experimentation. The equilibrium shake-flask method is a widely accepted and robust technique for measuring the solubility of a compound in a given solvent.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV)

Procedure:

-

Preparation of Samples: For each solvent, add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. Add a precisely known volume of the solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the minimum time to reach a plateau in concentration.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the vials at a high speed. Alternatively, filter the supernatant using a syringe filter chemically compatible with the solvent. This step is critical to avoid overestimation of solubility.

-

Sample Dilution and Analysis: Carefully pipette a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV, against a calibration curve prepared with known concentrations of this compound.

-

Calculation: Calculate the solubility by back-calculating the concentration in the original supernatant, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Hexane | Nonpolar | Experimental Data | Calculated Data | |

| Toluene | Nonpolar | Experimental Data | Calculated Data | |

| Dichloromethane | Polar Aprotic | Experimental Data | Calculated Data | |

| Tetrahydrofuran (THF) | Polar Aprotic | Experimental Data | Calculated Data | |

| Acetonitrile | Polar Aprotic | Experimental Data | Calculated Data | |

| Methanol | Polar Protic | Experimental Data | Calculated Data | |

| Ethanol | Polar Protic | Experimental Data | Calculated Data | |

| Isopropanol | Polar Protic | Experimental Data | Calculated Data | |

| Water | Polar Protic | Experimental Data | Calculated Data |

Interpreting the Results:

The empirical data should be analyzed in the context of the theoretical principles discussed earlier. For instance, a high solubility in toluene would confirm the significant contribution of the nonpolar naphthalene ring. High solubility in methanol would highlight the importance of the hydrogen-bonding capability of the secondary amine. Comparing the solubility in THF versus methanol can provide insight into the relative importance of dipole-dipole interactions versus hydrogen bonding for this particular molecule.

Conclusion

While published data on the solubility of this compound is limited, a systematic approach based on its molecular structure allows for rational prediction of its behavior in various organic solvents. The molecule's amphiphilic nature, with both a large nonpolar and a polar, hydrogen-bonding component, suggests it will exhibit moderate to high solubility in a broad range of solvents, with the exception of highly polar solvents like water. For definitive quantitative data, the shake-flask method provides a reliable and robust experimental framework. The insights gained from such a study are essential for the efficient development of processes involving this compound, from synthesis and purification to formulation and analysis.

References

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at: [Link]

-

OECD (2012), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]

Foreword: The Naphthalene Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Potential Biological Activities of N-Substituted Naphthalene Derivatives

The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, represents a cornerstone in the field of medicinal chemistry.[1] Its rigid, planar, and lipophilic nature provides an ideal scaffold for interacting with a multitude of biological targets. The true versatility of this moiety is unlocked through substitution, particularly N-substitution, which allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. N-substituted naphthalene derivatives have emerged as a prolific source of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6]

This guide offers a comprehensive exploration of the multifaceted biological potential of N-substituted naphthalene derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple catalog of activities to delve into the causality behind their mechanisms, supported by validated experimental protocols and structure-activity relationship (SAR) insights. Our objective is to provide an authoritative resource that not only informs but also inspires further innovation in the rational design of novel therapeutics based on this remarkable scaffold.

Part 1: Anticancer Activity - Targeting Malignancy on Multiple Fronts

The development of targeted anticancer agents is a paramount goal in modern pharmacology. N-substituted naphthalene derivatives have demonstrated significant promise, exhibiting potent cytotoxicity against a wide array of human cancer cell lines through diverse mechanisms of action.[7][8][9][10]

Core Mechanisms of Antineoplastic Action

The anticancer efficacy of this class of compounds is not monolithic; rather, it stems from their ability to interfere with several critical cellular processes essential for tumor growth and survival.

-

Microtubule Destabilization: A key strategy in cancer chemotherapy is the disruption of the microtubule cytoskeleton, which is vital for cell division, motility, and intracellular transport. Certain N-substituted naphthalene derivatives, particularly naphthalene-containing enamides, function as potent inhibitors of tubulin polymerization.[11][12] By binding to tubulin, they prevent the formation of functional microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[11][12]

-

Topoisomerase Inhibition: DNA topoisomerases are crucial enzymes that resolve topological challenges in DNA during replication and transcription. Their inhibition leads to DNA damage and cell death, a mechanism exploited by many established chemotherapeutics. Naphthalene derivatives, including substituted naphthalimides and naphthoquinones, have been identified as potent topoisomerase inhibitors, contributing to their antiproliferative effects.[2][10]

-

Modulation of Signaling Pathways: Aberrant cellular signaling is a hallmark of cancer. N-substituted naphthalimides and sulfonamides have been shown to target key oncogenic pathways. For instance, some derivatives can downregulate the IL-6/JAK2/STAT3 pathway, which is often hyperactivated in breast cancer, while others target the Akt/mTOR signaling cascade, a central regulator of cell growth and proliferation.[9][13]

Diagram 1: Simplified IL-6/JAK2/STAT3 Signaling Pathway

Caption: Inhibition of the JAK2/STAT3 pathway by N-naphthalene derivatives.[9]

Structure-Activity Relationship (SAR) Highlights

The cytotoxic potency of these derivatives is highly dependent on their chemical structure. Judicious modification of the N-substituent and the naphthalene core can dramatically enhance activity.

-

For naphthalene-substituted triazole spirodienones, the presence of an unsubstituted phenyl ring on the triazole moiety resulted in the most potent analog against breast, cervical, and lung cancer cell lines.[9]

-

In a series of naphthalene-containing enamides, the introduction of a p-tolyl or p-methoxyphenyl group led to compounds with superior cytotoxic activity against hepatocellular carcinoma cells compared to the reference drug Doxorubicin.[11]

-

For naphthalene-1,4-dione analogues, 2-bromo substitution significantly improved cytotoxicity against endometrial cancer cells.[7]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative N-substituted naphthalene derivatives against various human cancer cell lines.

| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Triazole Spirodienone | Compound 6a | MDA-MB-231 (Breast) | 0.03 | [2] |

| Triazole Spirodienone | Compound 6a | HeLa (Cervical) | 0.07 | [2] |

| Naphthalene-Enamide | Compound 5f (p-tolyl) | Huh-7 (Liver) | 2.62 | [11] |

| Naphthalene-Enamide | Compound 5g (p-methoxyphenyl) | Huh-7 (Liver) | 3.37 | [11] |

| Benzimidazole Hybrid | Compound 18 | HepG2 (Liver) | - | [8] |

| Naphthalene-1,4-dione | Compound 10 (2-bromo) | HEC1A (Endometrial) | 1.24 | [7] |

| Doxorubicin (Reference) | - | Huh-7 (Liver) | 7.20 | [11] |

Note: Compound 18 exhibited selective cytotoxicity against HepG2 cells with high safety to normal HEK293 cells.[8]

Experimental Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a standardized method for assessing the cytotoxic effects of N-substituted naphthalene derivatives on cancer cell lines.[9][14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Selected human cancer cell lines (e.g., MDA-MB-231, Huh-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom sterile plates

-

N-substituted naphthalene derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the naphthalene derivative in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include vehicle control wells (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells (medium only).

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, protected from light.

-

Formazan Solubilization: After the MTT incubation, remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram 2: General Workflow for In Vitro Cytotoxicity Testing

Caption: Standardized workflow for determining compound cytotoxicity via MTT assay.[14]

Part 2: Antimicrobial Activity - A Scaffold for Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibacterial and antifungal agents. N-substituted naphthalene derivatives have demonstrated considerable potential in this arena, exhibiting activity against a wide range of pathogenic microbes.[1][4][15][16]

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

A validated target for antibacterial agents is the peptidoglycan biosynthesis pathway, which is essential for maintaining the structural integrity of the bacterial cell wall. Mur ligases are critical enzymes in this process. N-substituted D-glutamic acid derivatives bearing a naphthalene-N-sulfonyl group have been designed as transition-state analogues to inhibit MurD ligase.[17] This enzyme catalyzes the addition of D-glutamic acid to the cytoplasmic intermediate UDP-N-acetylmuramoyl-L-alanine. Inhibition of MurD disrupts the entire cell wall synthesis process, leading to bacterial cell lysis.[17]

Spectrum of Activity & SAR Insights

Naphthalene derivatives have shown a broad spectrum of activity.

-

Antibacterial: Activity has been reported against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[4][16]

-

Antifungal: Potent activity has also been observed against fungi such as Candida albicans.[15][16]

Structure-activity relationship studies on 3,5-dinaphthyl substituted 2-pyrazoline derivatives revealed that antimicrobial activity was enhanced by the presence of chloro, hydroxyl, or dimethylamino groups on the naphthalene ring.[4]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of representative compounds.

| Compound Class | Representative Compound | Microorganism | MIC (µg/mL) | Reference |

| Oxadiazole Derivative | 5-(1-naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-thione | S. aureus | 32-256 | [4] |

| Oxadiazole Derivative | 5-(1-naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-thione | E. coli | 32-256 | [4] |

| Oxadiazole Derivative | 5-(1-naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-thione | C. albicans | 32-256 | [4] |

| Triazolo-Thiadiazine | Compound 4a | S. aureus | - | [15] |

| Triazolo-Thiadiazine | Compound 4d | C. albicans | - | [15] |

Note: Compounds 4a-4g showed highly potent antimicrobial activity against Staphylococcal and Candida infections.[15]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standardized technique for quantifying antimicrobial activity.[18][19][20]

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid nutrient broth. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Materials:

-

Test microorganisms (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

-

Sterile 96-well U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

N-substituted naphthalene derivative stock solution (in DMSO)

-

Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer or McFarland standard tubes

-

Incubator (35-37°C)

Procedure:

-

Compound Preparation: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only and serves as a sterility control. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Diagram 3: Workflow for Broth Microdilution Susceptibility Testing

Caption: Key steps for determining the Minimum Inhibitory Concentration (MIC).[20]

Part 3: Anti-inflammatory Activity - Quelling the Inflammatory Cascade

Chronic inflammation is an underlying factor in numerous diseases. N-substituted naphthalene derivatives, structurally related to the NSAID naproxen, have been investigated for their anti-inflammatory properties.[3][21][22]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[23] COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[24] N-substituted naphthalene derivatives have been synthesized and evaluated as inhibitors of these enzymes.[25] The selectivity of inhibition between the constitutively expressed COX-1 and the inducible COX-2 is a critical factor, as selective COX-2 inhibition can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[24]

Quantitative Data: COX Inhibition

The following table presents COX inhibitory data for representative naphthalene-heterocycle hybrids.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3c | 12.33 | 0.15 | 82.20 | [3] |

| 3h | 13.11 | 0.21 | 62.43 | [3] |

| 8 | 10.45 | 0.12 | 87.08 | [3] |

| Celecoxib (Reference) | 15.24 | 0.24 | 63.50 | [3] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the inhibitory activity (IC₅₀) of test compounds against COX-1 and COX-2 enzymes.[23][26][27]

Principle: This assay measures the amount of Prostaglandin E₂ (PGE₂) produced by the enzymatic conversion of arachidonic acid by either COX-1 or COX-2. The quantity of PGE₂ is then determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human)

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Heme cofactor

-

Arachidonic acid substrate solution

-